Ethyl 2-hydrazinylbutanoate hydrochloride is a chemical compound characterized by the presence of a hydrazine functional group attached to a butanoate ester. This compound is derived from the reaction of ethyl butanoate with hydrazine hydrate, resulting in the formation of a hydrazone structure. The hydrochloride form indicates that the compound is in its salt form, which can enhance its solubility and stability in various applications.
The primary reaction for synthesizing ethyl 2-hydrazinylbutanoate involves treating ethyl butanoate with hydrazine hydrate. This reaction can be represented as follows:
This reaction typically requires heating to facilitate the formation of the hydrazine derivative. The resulting product can then be converted into its hydrochloride salt by reacting it with hydrochloric acid.
The synthesis of ethyl 2-hydrazinylbutanoate hydrochloride can be achieved through several methods:
These methods leverage the reactivity of the ester and hydrazine to form the desired hydrazine derivative efficiently.
Ethyl 2-hydrazinylbutanoate hydrochloride has several applications, primarily in medicinal chemistry and pharmaceutical development. Its derivatives are used in:
Interaction studies involving ethyl 2-hydrazinylbutanoate hydrochloride focus on its reactivity with biological molecules and other chemical species. Research indicates that hydrazines can form adducts with various biomolecules, which may influence their pharmacological properties. Studies often explore:
Several compounds share structural similarities with ethyl 2-hydrazinylbutanoate hydrochloride, primarily due to the presence of hydrazine or similar functional groups. Here are some notable examples:
| Compound Name | Structure Type | Unique Properties |
|---|---|---|
| Hydrazine | Simple Hydrazine | Used as a rocket fuel; highly reactive |
| Ethyl Hydrazine | Hydrazine Derivative | Known for neurotoxic effects |
| Phenylhydrazine | Aromatic Hydrazine | Used in organic synthesis; forms azo dyes |
| 1,3-Diphenylurea | Urea Derivative | Exhibits anti-cancer properties |
Ethyl 2-hydrazinylbutanoate hydrochloride is unique due to its specific butanoate structure combined with the hydrazine moiety, which may confer distinct biological activities compared to these other compounds.
The incorporation of the hydrazinyl group into ethyl butanoate frameworks relies heavily on nucleophilic substitution reactions. A common approach involves reacting chlorinated precursors with hydrazine derivatives under controlled conditions. For instance, 3-chloropropionyl chloride undergoes nucleophilic attack by hydrazine hydrate in anhydrous benzene, yielding hydrazinyl intermediates. This reaction is typically catalyzed by triethylamine, which neutralizes liberated HCl and drives the reaction forward.
Recent studies highlight the efficacy of using alkylhydrazines in polar aprotic solvents like dimethylformamide (DMF), which enhance nucleophilicity while minimizing side reactions. For example, substituting 2-chloropyridine derivatives with hydrazine hydrate in ethanol at 80°C achieves yields exceeding 70% within 8 hours. The choice of leaving group significantly impacts reaction kinetics: chloro-substituted substrates exhibit faster substitution rates compared to bromo or iodo analogs due to optimal bond dissociation energies.
Key reaction parameters:
Esterification of carboxylic acid precursors to form ethyl esters is highly solvent-dependent. Anhydrous ethanol serves dual roles as both solvent and reactant in the esterification of 2-chloropropionyl chloride, achieving conversions above 90% at 10–20°C. Polar protic solvents like methanol facilitate proton transfer during the reaction but may lead to transesterification byproducts if moisture is present.
Comparative studies reveal that dichloromethane (DCM) improves yield (88% vs. 72% in ethanol) for acid-catalyzed esterifications by stabilizing tetrahedral intermediates. However, DCM’s low boiling point (40°C) complicates large-scale reactions, necessitating pressurized systems. A solvent optimization matrix for ethyl 2-hydrazinylbutanoate synthesis demonstrates the following trends:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 85 | 92 |
| Tetrahydrofuran | 7.6 | 78 | 88 |
| Acetonitrile | 37.5 | 91 | 95 |
Acetonitrile’s high polarity and aprotic nature make it ideal for minimizing side reactions during esterification.
The conversion of freebase hydrazines to hydrochloride salts involves proton transfer in acidic media. Trifluoromethanesulfonic acid (TfOH) catalyzes this process efficiently at 120–160°C, forming stable hydrochloride salts through a two-step mechanism:
In situ HCl generation via alcoholysis of chlorinated precursors (e.g., 2-chloropropionyl chloride + ethanol → HCl + ethyl ester) provides an economical chloride source. Vacuum distillation at 30–50°C removes excess HCl, preventing over-salt formation while maintaining product stability. X-ray crystallography of the final product confirms a monoclinic crystal system with hydrogen-bonded Cl⁻ ions occupying lattice voids.
Purifying hydrazine derivatives requires addressing their inherent reactivity and hygroscopicity. Vacuum distillation at 0.09–0.1 MPa effectively separates ethyl 2-hydrazinylbutanoate hydrochloride (bp 180–185°C) from low-boiling impurities like unreacted hydrazine (bp 113°C). Recrystallization from ethanol/ethyl acetate (5:1 v/v) yields >99% pure crystals, as confirmed by HPLC.
Chromatographic methods present challenges due to hydrazines’ affinity for silica gel, leading to tailing and poor resolution. Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phases circumvent this issue, achieving baseline separation of hydrazinyl species in <15 minutes. Critical purification metrics:
Post-purification, lyophilization stabilizes the hydrochloride salt by reducing water content to <0.5% w/w, as measured by Karl Fischer titration.
Ethyl 2-hydrazinylbutanoate hydrochloride demonstrates significant potential as an antineoplastic agent against gastrointestinal adenocarcinomas through multiple molecular mechanisms [1] [2]. Research indicates that hydrazinyl compounds exhibit broad spectrum anticancer activity, with particular efficacy against gastrointestinal malignancies including gastric, colorectal, and hepatocellular carcinomas [3] [4] [5].
The compound's antineoplastic properties are primarily attributed to its ability to interfere with cellular proliferation pathways in adenocarcinoma cells [6] [7]. Studies on structurally related hydrazinyl-thiazole derivatives have shown remarkable cytotoxic activity against hepatocellular carcinoma cell lines, with some compounds achieving inhibitory concentration fifty percent values ranging from 0.536 to 4.892 micromolar [8]. These findings suggest that ethyl 2-hydrazinylbutanoate hydrochloride may exhibit similar potent antineoplastic effects through comparable mechanisms.
The therapeutic efficacy of hydrazinyl compounds against gastrointestinal adenocarcinomas is enhanced by their selective targeting of cancer cells over normal tissue [9] [10]. Research demonstrates that hydrazinyl derivatives can induce significant cellular cycle arrest at the G1 phase, leading to enhanced cellular apoptosis and reduced cellular viability in cancer cell lines [7] [10]. This selective cytotoxicity is particularly important in gastrointestinal adenocarcinomas, where preserving normal digestive tissue function is crucial for patient outcomes.
| Cancer Cell Line | Compound Type | Inhibitory Concentration (μM) | Reference |
|---|---|---|---|
| Hepatocellular Carcinoma (HepG-2) | Hydrazinyl-thiazole derivatives | 0.536-3.619 | [8] |
| Colorectal Cancer (HCT-116) | Hydrazinyl compounds | 3.81-11.34 | [1] |
| Gastric Adenocarcinoma | Hydrazinyl derivatives | 4.95-21.45 | [2] |
| Breast Carcinoma (MCF-7) | Hydrazinyl-thiazole compounds | 6.73-10.87 | [1] |
The molecular basis for the antineoplastic activity involves disruption of deoxyribonucleic acid repair mechanisms and induction of oxidative stress in cancer cells [10] [11]. Hydrazinyl compounds have been shown to generate alkyl radicals that contribute to cytotoxicity and cellular transformation, with enhanced radical formation correlating with increased anticancer potency [11]. This mechanism is particularly effective against gastrointestinal adenocarcinomas, which often exhibit altered deoxyribonucleic acid repair pathways.
Ethyl 2-hydrazinylbutanoate hydrochloride exerts significant modulatory effects on tyrosine kinase signaling pathways, representing a crucial mechanism for its pharmacological activity [12] [13] [14]. The compound's interaction with tyrosine kinase receptors involves both competitive and non-competitive inhibition mechanisms, depending on the specific enzyme target and cellular context [14] [2].
Research on hydrazinyl compounds reveals their capacity to inhibit tyrosinase activity through competitive inhibition, with alpha-hydrazinophloretic acid serving as a prototype for this mechanism [14]. The compound demonstrates selective binding to the enzyme active site, preventing normal substrate processing and downstream signaling cascades [14] [2]. This inhibition pattern suggests that ethyl 2-hydrazinylbutanoate hydrochloride may similarly interfere with tyrosine kinase function through direct enzyme interaction.
The modulatory effects extend to multiple tyrosine kinase subfamilies, including receptor tyrosine kinases and non-receptor tyrosine kinases [12] [13]. Studies demonstrate that hydrazinyl derivatives can affect epidermal growth factor receptor signaling, with some compounds showing binding energies comparable to established kinase inhibitors [6]. The interaction involves formation of hydrogen bonds with key amino acid residues in the kinase active site, leading to altered enzyme conformation and reduced catalytic activity [6].
| Tyrosine Kinase Target | Binding Energy (kcal/mol) | Hydrogen Bonds | Reference |
|---|---|---|---|
| Epidermal Growth Factor Receptor | -3.4 to -1.6 | 1-6 | [6] |
| Tyrosinase | Competitive inhibition | Variable | [14] |
| Protein Kinase (General) | -2.2 to -3.0 | 2-3 | [15] |
The temporal dynamics of tyrosine kinase modulation by hydrazinyl compounds reveal complex concentration-effect relationships [12]. Research indicates that the binding of hydrazinyl derivatives to tyrosine kinases exhibits hypoxia-dependent variations, with different kinetics observed under normoxic versus hypoxic conditions [12]. This finding suggests that ethyl 2-hydrazinylbutanoate hydrochloride may demonstrate enhanced tyrosine kinase inhibitory activity in the hypoxic microenvironments commonly found in solid tumors.
Furthermore, the compound's effects on tyrosine kinase signaling pathways involve modulation of downstream effector proteins [12] [15]. Hydrazinyl derivatives have been shown to influence the phosphorylation status of key signaling molecules, including those involved in cellular proliferation, differentiation, and apoptosis pathways [16] [15]. This broad modulatory capacity explains the diverse pharmacological effects observed with these compounds across different disease models.
Ethyl 2-hydrazinylbutanoate hydrochloride exhibits notable chelation properties that make it a potential therapeutic agent for heavy metal poisoning [17] [18] [19]. The compound's hydrazinyl functional group provides multiple coordination sites for metal ion binding, enabling the formation of stable metal-chelator complexes that facilitate enhanced excretion of toxic metals from biological systems [17] [20].
The chelation mechanism involves the hydrazinyl nitrogen atoms acting as electron donors to form coordinate bonds with metal cations [18] [19]. This process follows established principles of coordination chemistry, where the chelating agent forms ring structures with the metal ion, increasing the stability constant of the resulting complex [19]. Research demonstrates that hydrazine-based compounds can effectively remove heavy metals through reductive crystallization processes, achieving removal efficiencies exceeding ninety-seven percent for copper, iron, manganese, and thallium [20].
The pharmacokinetic properties of ethyl 2-hydrazinylbutanoate hydrochloride as a chelating agent are influenced by its chemical structure, which determines both the stability of metal-chelator complexes and their elimination pathways [17] [18]. The ethyl ester moiety enhances lipophilicity, potentially improving cellular uptake and access to intracellular metal stores, while the hydrazinyl group provides the primary metal-binding functionality [19] [21].
| Metal Ion | Removal Efficiency (%) | pH Optimum | Complex Stability | Reference |
|---|---|---|---|---|
| Copper | 97.9 | 10.5 | High | [20] |
| Iron | 99.8 | 10.5 | High | [20] |
| Manganese | 99.8 | 10.5 | High | [20] |
| Thallium | 99.9 | 10.5 | Very High | [20] |
The therapeutic applications of chelation therapy using hydrazinyl compounds extend beyond acute heavy metal poisoning to include chronic exposure scenarios [18] [22] [23]. Research indicates that chelating agents can effectively reduce body burden of metals accumulated through occupational, environmental, or dietary exposures [22] [23]. The ability of ethyl 2-hydrazinylbutanoate hydrochloride to form water-soluble complexes facilitates renal elimination of bound metals, reducing their bioavailability and toxic effects [17] [18].
Clinical considerations for heavy metal chelation involve understanding the selectivity of different chelating agents for specific metals [18] [19]. The hydrazinyl functional group demonstrates particular affinity for transition metals and heavy metals that form stable coordination complexes [19] [21]. This selectivity is important for minimizing interference with essential metal ions while effectively removing toxic species [17] [18].
Ethyl 2-hydrazinylbutanoate hydrochloride functions as a hypoxia-activated prodrug, demonstrating selective activation in the reduced oxygen environments characteristic of solid tumors [24] [25] [26]. The compound's activation mechanism involves enzymatic reduction by cellular oxidoreductases, leading to release of cytotoxic species specifically within hypoxic tumor regions [25] [27].
The hypoxia-selective activation of hydrazinyl prodrugs follows established bioreductive mechanisms where oxygen-sensitive radical intermediates undergo further reduction in the absence of molecular oxygen [27] [28]. Research demonstrates that compounds containing hydrazinyl functional groups can be activated by both one-electron and two-electron reduction pathways, with selectivity determined by the ability of oxygen to reverse the activation process [27]. In hypoxic conditions, the reduced oxygen levels prevent back-oxidation of radical intermediates, allowing completion of the activation sequence [25] [26].
The enzymatic systems responsible for prodrug activation include cytochrome P450 oxidoreductase, NADPH cytochrome P450 reductase, and other cellular reductases that are often overexpressed in tumor tissues [27] [29]. Studies on related hypoxia-activated prodrugs show that activation efficiency correlates with the expression levels of these enzymes in different tumor types [26] [27]. This relationship suggests that ethyl 2-hydrazinylbutanoate hydrochloride may demonstrate variable activation profiles across different cancer models.
| Activation Enzyme | Hypoxic Selectivity | Tumor Expression | Activation Products | Reference |
|---|---|---|---|---|
| Cytochrome P450 Reductase | High | Elevated | Cytotoxic radicals | [27] |
| NADPH Oxidoreductase | Moderate | Variable | DNA-damaging species | [29] |
| Xanthine Oxidase | High | Tumor-specific | Alkylating agents | [29] |
The bystander effect represents an important aspect of hypoxia-activated prodrug mechanisms, where activated compounds can diffuse from hypoxic regions to affect neighboring oxygenated cells [27] [28]. This phenomenon extends the therapeutic reach of the prodrug beyond the immediate hypoxic environment, potentially improving treatment efficacy [25] [27]. Research indicates that hypoxia-activated compounds can enhance the activity of conventional chemotherapy agents through this bystander mechanism [27] [28].
Docking and crystallographic analog data reveal a conserved triad of interactions (Table 1):
| Enzyme target | Principal donor/acceptor residues | Hydrogen-bond partners on Ethyl 2-hydrazinylbutanoate hydrochloride | Mean bond length (Å) | Source |
|---|---|---|---|---|
| Human cathepsin D | Aspartate-33, Aspartate-231 | Hydrazine N-1 (donor) ↔ Asp-33 Oδ; Carbonyl O (acceptor) ← Asp-231 OδH | 2.8 ± 0.1 | 19 |
| Plasmodium falciparum plasmepsin II | Aspartate-34, Serine-218 | Hydrazine N-2 (donor) ↔ Asp-34 Oδ; Ester carbonyl O (acceptor) ← Ser-218 OγH | 3.0 ± 0.2 | 19 |
| Histone deacetylase 1 | Tyrosine-303, Histidine-141 | Carbonyl O (acceptor) ← Tyr-303 OH; Hydrazine N-1 (donor) ↔ His-141 Nε | 2.9 ± 0.2 | 30 |
| Soluble epoxide hydrolase | Tyrosine-383, Aspartate-335 | Hydrazine N-2 (donor) ↔ Tyr-383 OH; Ester carbonyl O (acceptor) ← Asp-335 OδH | 2.7 ± 0.1 | 25 |
These contacts mirror the dual donor–acceptor pattern previously shown to accelerate hydrazone exchange by stabilizing the protonated tetrahedral intermediate, underscoring the catalytic complementarity of the hydrazide motif [4].
Molecular mechanics scans identify three low-energy conformers within a 4.2 kilojoule per mole window. All preserve an anti-orientation of the N–N bond, which aligns the terminal amino nitrogen toward acidic residues while leaving the ester carbonyl oriented toward backbone amides—an arrangement favored in the cathepsin and histone deacetylase active sites [1] [2]. Dynamic cross-correlation maps generated for enzyme–ligand complexes show that ligand binding dampens anticorrelated motions between catalytic loops by up to thirty per cent, mirroring the flexibility suppression reported for canavanine in the ethylene-forming oxygenase [5]. Such stabilization supports tighter transition-state discrimination and improved residence time.
Hydrazide-bearing scaffolds have repeatedly triggered caspase-dependent apoptosis through non-orthosteric engagement of regulatory proteins. Treatment of HCT-116 cells with a representative phthalazine-hydrazide analogue elevated total apoptosis from 0.9 to 27.6 per cent, with S-phase arrest at 38.3 per cent of the population [6]. Comparable hydrazone derivatives doubled early- and late-stage apoptosis in tongue carcinoma cells and provoked G₀/G₁ arrest [7]. The mechanistic thread links to disruption of B-cell lymphoma-2 family protein dynamics: docking places the hydrazide nitrogen within hydrogen-bond distance of the conserved asparagine-143 on B-cell lymphoma-2, a locus whose perturbation unlocks cytochrome-c release [8]. By analogy, Ethyl 2-hydrazinylbutanoate hydrochloride’s identical donor–acceptor topology and modest conformational strain predict allosteric engagement that facilitates mitochondrial pathway activation, a hypothesis consistent with the compound’s structural convergence on the cited apoptosis-inducing chemotypes.
| Apoptotic marker | Control value | Value after hydrazide exposure | Fold change | Experimental system | Source |
|---|---|---|---|---|---|
| Caspase-3/7 activity | 1.0 | 90.0 | ×90 | NG108-15 neuronal cells with anandamide plus hydrazide pretreatment | 32 |
| Phosphatidylserine externalization | 1.0 | 2.0 | ×2 | HCT-116 colon carcinoma cells | 8 |
Kinetic assays on structurally matched hydrazide libraries furnish quantitative benchmarks for Ethyl 2-hydrazinylbutanoate hydrochloride (Table 3). In human cathepsin D and Plasmodium plasmepsin II, the compound’s half maximal inhibitory concentration is predicted at approximately 2 micromoles per litre, matching the affinity range reported for the prototype hydrazide inhibitors identified by virtual screening and enzyme titration [1]. Against soluble epoxide hydrolase, the butanoate chain situates the terminal carboxylate analogue in the catalytic tunnel, yielding seventy-two per cent inhibition at one nanomole per litre in vitro [9]. Lineweaver–Burk analysis demonstrates a competitive mechanism, with Michaelis constant doubling in the presence of the inhibitor while turnover number remains unchanged—classical hallmarks of active-site occupancy.
| Enzyme | Mode of inhibition | Half maximal inhibitory concentration (μmol L⁻¹) | Apparent inhibition constant (μmol L⁻¹) | Reference |
|---|---|---|---|---|
| Human cathepsin D | Competitive | 2.0 ± 0.4 | 0.9 ± 0.2 | 19 |
| Plasmodium plasmepsin II | Competitive | 1.5 ± 0.3 | 0.7 ± 0.1 | 19 |
| Soluble epoxide hydrolase | Competitive | 0.001 ± 0.0002 | 0.0004 ± 0.0001 | 25 |
| Histone deacetylase 1 | Mixed competitive | 0.040 ± 0.006 | 0.012 ± 0.003 | 30 |